N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide
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Overview
Description
N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of difluorophenyl and methylsulfonyl groups attached to a benzamide core. Its unique structure imparts specific chemical and physical properties, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide typically involves the reaction of 2,4-difluoroaniline with 3-methylsulfonylbenzoyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. The process involves the formation of an amide bond between the amine group of 2,4-difluoroaniline and the acyl chloride group of 3-methylsulfonylbenzoyl chloride .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR). These interactions disrupt key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure but with a different substitution pattern on the benzamide core.
N-(2,4-difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide: Contains additional fluorine and hydroxyl groups, leading to different chemical properties.
Uniqueness
N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide is unique due to the presence of the methylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other fluorinated benzamides and enhances its potential for various applications .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-21(19,20)11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZWWURGZDMEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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